7-methyl-N-(4-phenoxyphenyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
“1-[(4-ethoxyphenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C24H27N3O4S2 . It is part of the thiazole family, which are organic five-aromatic ring compounds .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . The preparation of thiazoles has been a focus of medicinal chemists, who have created a combinatorial library and carried out thorough efforts in the search for thiazoles .
Molecular Structure Analysis
The molecular structure of thiazoles includes a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Free thiazole is a light-yellow liquid with an odor similar to pyridine .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 485.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 8 . Its topological polar surface area is 125 Ų .
Scientific Research Applications
Anticancer Activity
- Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. Some of these compounds demonstrated strong anticancer potential relative to doxorubicin, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
- Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety were synthesized and showed significant in vitro anticancer activity against human breast cancer cell line MCF7. Some compounds exhibited better activity than the reference drug Doxorubicin (Al-Said et al., 2011).
Antimicrobial Activity
- New pyridine derivatives were prepared and demonstrated considerable antibacterial activity. These compounds were synthesized from 2-amino-substituted benzothiazoles, indicating their potential in combating bacterial infections (Patel & Agravat, 2009).
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were synthesized and evaluated for their antibacterial potentials. One compound, in particular, showed active growth inhibition against several bacterial strains, including Salmonella typhi and Escherichia coli, suggesting its potential as an antibacterial agent (Iqbal et al., 2017).
Enzyme Inhibition
- Sulfonamides obtained by attaching tails incorporating heterocyclic amines to sulfanilamide were tested as inhibitors of carbonic anhydrase isozymes. Some derivatives were found to be potent inhibitors, indicating their potential application in treating conditions associated with these enzymes (Turkmen et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-18-9-14-22-24(23(17-27-25(22)28-18)26(31)30-15-5-6-16-30)29-19-10-12-21(13-11-19)32-20-7-3-2-4-8-20/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCKEEPVWZXFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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